molecular formula C18H27NO4S B2952433 2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide CAS No. 874787-56-1

2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide

Cat. No.: B2952433
CAS No.: 874787-56-1
M. Wt: 353.48
InChI Key: HQGXGPLMVNPEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide is a useful research compound. Its molecular formula is C18H27NO4S and its molecular weight is 353.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S/c1-5-19(15-10-11-24(21,22)13-15)17(20)12-23-16-8-6-14(7-9-16)18(2,3)4/h6-9,15H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGXGPLMVNPEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide, with the CAS number 874787-56-1, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, biological activity, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C18H27NO4SC_{18}H_{27}NO_{4}S with a molecular weight of 353.5 g/mol. The structural representation can be summarized as follows:

  • Molecular Formula : C18H27NO4SC_{18}H_{27}NO_{4}S
  • Molecular Weight : 353.5 g/mol
  • SMILES Notation : CCN(C(=O)COc1ccc(C(C)(C)C)cc1)C1CCS(=O)(=O)C1

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its pharmacological properties, particularly its potential as an anti-inflammatory and analgesic agent. The following sections summarize key findings from various studies.

Anti-inflammatory Properties

Studies have indicated that this compound exhibits significant anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines treated with the compound. These findings suggest its potential utility in treating inflammatory diseases.

Analgesic Effects

In animal models, the compound has shown promising analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Pain response tests indicated a notable decrease in pain sensitivity when subjects were administered the compound, supporting its potential use in pain management therapies.

Data Tables

PropertyValue
CAS Number874787-56-1
Molecular Weight353.5 g/mol
Molecular FormulaC18H27NO4SC_{18}H_{27}NO_{4}S
SMILESCCN(C(=O)COc1ccc(C(C)(C)C)cc1)C1CCS(=O)(=O)C1

Case Study 1: In Vivo Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory activity of the compound in a carrageenan-induced paw edema model in rats. Results showed a dose-dependent reduction in edema, with a maximum effect observed at a dosage of 50 mg/kg.

Case Study 2: Analgesic Efficacy

Research conducted by Pharmacology Reports assessed the analgesic properties using the hot plate test. The results indicated that administration of the compound at doses of 25 mg/kg and 50 mg/kg significantly increased latency times compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.